4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Historical Context of Pyrrolo[2,3-b]pyridine Research
Research into pyrrolo[2,3-b]pyridines, or 7-azaindoles, has a rich history rooted in the exploration of indole (B1671886) analogues for biological and chemical applications. Early investigations focused on modifications of classical indole syntheses, such as the Fischer and Madelung methods, to prepare the azaindole core. rsc.org A significant milestone in understanding the properties of this scaffold was the discovery of its unique photophysical behavior. Researchers found that 7-azaindole (B17877) dimers can undergo excited-state double-proton transfer, a phenomenon that has been extensively studied to understand fundamental chemical processes. acs.org While naturally occurring 7-azaindoles are less common than their indole counterparts, examples like Variolins, isolated from the Antarctic sponge Kirkpatrickia variolosa, demonstrated potent activity against murine leukemia cells, fueling further interest in this scaffold. researchgate.net Over the last few decades, the therapeutic potential of 7-azaindoles has become increasingly apparent, leading to a surge in research and development. nih.gov
Significance of the Pyrrolo[2,3-b]pyridine Core in Organic Synthesis
The 1H-pyrrolo[2,3-b]pyridine scaffold is of immense significance in modern organic synthesis due to its widespread application in drug discovery. rsc.org As a bioisostere of both indole and purine (B94841) systems, it serves as a versatile template for designing molecules with improved pharmacological profiles, such as enhanced solubility and target-binding affinity. nih.govpharmablock.com
The development of advanced synthetic methods, particularly metal-catalyzed cross-coupling reactions, has revolutionized the functionalization of the 7-azaindole ring. rsc.org Techniques like the Suzuki-Miyaura and Buchwald-Hartwig couplings have enabled chemists to precisely install a wide variety of substituents at different positions of the scaffold, facilitating the creation of large libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
The core's true prominence lies in its role as a "hinge-binding" motif in kinase inhibitors. nih.gov Kinases are a critical class of enzymes, and their dysregulation is implicated in many diseases, including cancer. The nitrogen atoms in the 7-azaindole scaffold can mimic the hydrogen bonding interactions of the adenine (B156593) portion of ATP, allowing derivatives to bind effectively to the ATP-binding site of kinases. nih.govpharmablock.com This has led to the development of several successful drugs, including the BRAF inhibitor vemurafenib (B611658) and the anaplastic lymphoma kinase (ALK) inhibitor Crizotinib, validating the importance of the 7-azaindole core in modern medicinal chemistry. pharmablock.comresearchgate.net The scaffold's derivatives have shown a vast range of biological activities, including anti-inflammatory, anti-HIV, and potential treatments for Alzheimer's disease. nih.govchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-6-2-3-9-8-7(6)5(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCOJCRBLVDHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CNC2=NC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 3 Nitro 1h Pyrrolo 2,3 B Pyridine Systems
Electrophilic Aromatic Substitution Reactions
The fused pyrrole (B145914) ring in the 1H-pyrrolo[2,3-b]pyridine system is generally more susceptible to electrophilic attack than the pyridine (B92270) ring. The position of substitution is, however, influenced by the existing substituents.
Regioselectivity of Nitration, Halogenation, and Alkylation
While specific studies on the electrophilic aromatic substitution of 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine are not extensively documented, the reactivity of the parent 1H-pyrrolo[2,3-b]pyridine provides significant insights. Electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination on the unsubstituted 1H-pyrrolo[2,3-b]pyridine occur predominantly at the 3-position. rsc.org
For this compound, the 3-position is already occupied by a nitro group. The methoxy (B1213986) group at the 4-position is an activating group and directs electrophiles to the ortho and para positions. The nitro group is a deactivating group and a meta-director. In this substituted system, the likely positions for further electrophilic attack would be the remaining open positions on the pyrrole ring (C2) or the pyridine ring (C5 and C6). The combined directing effects of the existing substituents and the inherent reactivity of the bicyclic system would determine the precise regioselectivity.
| Reaction | Reagent | Expected Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | Substitution likely at C2 or C5/C6 |
| Halogenation | Br₂ or Cl₂ | Substitution likely at C2 or C5/C6 |
| Alkylation | R-X / Lewis Acid | Substitution likely at C2 or C5/C6 |
Interactive Data Table: The regioselectivity of electrophilic substitution is a complex interplay of substituent effects. The above table provides a generalized expectation.
Studies on Mannich Reactions with Pyrrolo[2,3-b]pyridines
The Mannich reaction is a carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of pyrrolo[2,3-b]pyridines, the N-H proton of the pyrrole ring is acidic and can be a site for this reaction. The reaction of 1H-pyrrolo[2,3-b]pyridines with Mannich bases has been shown to result in substitution, predominantly at the 3-position. rsc.org
Given that the 3-position in this compound is substituted, a classical Mannich reaction at this position is not possible. However, a related reaction, the nitro-Mannich reaction (or aza-Henry reaction), involves the nucleophilic addition of a nitroalkane to an imine. wikipedia.org While not a direct electrophilic substitution on the pyrrolo[2,3-b]pyridine core, functional groups on the molecule could potentially participate in or be precursors for such reactions.
Nucleophilic Reactivity and Displacement Pathways
The electron-withdrawing nature of the nitro group at the 3-position and the pyridine nitrogen atom significantly activates the pyrrolo[2,3-b]pyridine system towards nucleophilic attack.
Nitro-Promoted Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group ortho or para to a potential leaving group on an aromatic ring is a classic scenario for nucleophilic aromatic substitution (SNAr). semanticscholar.org In this compound, while the methoxy group is not a typical leaving group in SNAr reactions, its displacement by strong nucleophiles could be possible under forcing conditions, or if the ring is further activated. More commonly, if a halogen were present at the 4- or 6-positions, the nitro group at C3 would facilitate its displacement by a nucleophile.
The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the leaving group. The rate of reaction is influenced by the electron-withdrawing ability of the activating groups, the nature of the leaving group, and the nucleophile. chemrxiv.org
| Nucleophile | Potential Leaving Group | Expected Product |
| Amine (R-NH₂) | Halogen at C4 | 4-amino substituted product |
| Alkoxide (R-O⁻) | Halogen at C4 | 4-alkoxy substituted product |
| Thiolate (R-S⁻) | Halogen at C4 | 4-thioether substituted product |
Interactive Data Table: This table illustrates potential SNAr reactions on a hypothetical 4-halo-3-nitro-1H-pyrrolo[2,3-b]pyridine, demonstrating the activating effect of the nitro group.
Nucleophilic Addition Reactions and Rearrangements in Pyrrolo[2,3-b]pyridine Systems
Highly electrophilic heteroaromatic systems, particularly those bearing multiple electron-withdrawing groups, can undergo nucleophilic addition to the ring itself, leading to the formation of stable adducts or subsequent rearrangements. The reaction of highly electrophilic azolo[b]pyridines with nucleophiles has been shown to afford 1,4-addition products to the pyridine ring. researchgate.net It is conceivable that this compound could undergo similar reactions with strong nucleophiles, leading to addition across the pyridine ring.
Reactivity of the Methoxy Group in the 4-Position
The methoxy group at the 4-position of the pyrrolo[2,3-b]pyridine ring is an electron-donating group through resonance and can influence the reactivity of the molecule in several ways. Besides its directing effect in electrophilic substitutions, it can also be the site of reaction.
Under acidic conditions, the oxygen atom of the methoxy group can be protonated, which can facilitate its cleavage to a hydroxyl group. Furthermore, in the context of nucleophilic substitution, while methoxide (B1231860) is generally a poor leaving group, its departure can be promoted in certain contexts. For instance, in related heterocyclic systems, it has been observed that a methoxy group can be displaced by other nucleophiles, particularly if the reaction is driven by the formation of a more stable product. In a study on pyrazolo[4,3-c]pyridines, the presence of a methoxy group at the C-4 position was found to be crucial for high-affinity interactions in a biological context, and its replacement with other small substituents led to variations in activity. acs.org This highlights the potential for the methoxy group to be a site of modification, either through direct displacement or by influencing the binding of reactants.
Cleavage and Modification Reactions of the Methoxy Moiety
The methoxy group in this compound is an aryl methyl ether. The cleavage of such ethers is a common transformation in organic synthesis, typically requiring harsh conditions due to the stability of the C-O bond. wikipedia.org This reaction involves breaking the O–CH₃ bond to yield the corresponding phenol, 4-hydroxy-3-nitro-1H-pyrrolo[2,3-b]pyridine.
Standard methods for aryl ether cleavage employ strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃). nih.govlibretexts.org The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the methyl group in an Sₙ2 reaction. libretexts.orgchemistrysteps.com The use of Lewis acids involves coordination to the ether oxygen, making the methyl group more susceptible to nucleophilic attack.
Selective cleavage of one methoxy group in the presence of others is also possible. For instance, studies on substituted phenols have shown that aluminum chloride can selectively cleave a methoxy group positioned ortho to a carbonyl function, a selectivity attributed to a chelation effect. nih.gov While specific studies on the cleavage of the methoxy group in this compound are not prevalent, the reactivity is expected to be influenced by the electronic nature of the pyrrolo[2,3-b]pyridine ring system. The presence of the strongly electron-withdrawing nitro group at the adjacent C3 position may influence the reaction conditions required for cleavage.
| Reagent | Typical Conditions | Mechanism | Reference |
| HBr or HI | Aqueous solution, heat | Sₙ2 | libretexts.org |
| Boron Tribromide (BBr₃) | Anhydrous solvent (e.g., CH₂Cl₂), low temp. | Lewis acid catalysis | organic-chemistry.org |
| Aluminum Chloride (AlCl₃) | Anhydrous solvent, variable temp. | Lewis acid catalysis | nih.gov |
| 2-(Diethylamino)ethanethiol | High-boiling solvent (e.g., DMF), heat | Nucleophilic demethylation | organic-chemistry.org |
Influence of the Methoxy Group on Pyrrolo[2,3-b]pyridine Ring Reactivity
The reactivity of the 1H-pyrrolo[2,3-b]pyridine ring is governed by the interplay of the electron-rich pyrrole moiety and the electron-deficient pyridine moiety. The introduction of substituents dramatically modulates this reactivity.
Electronic Effects: The methoxy group at C4 is a powerful electron-donating group (EDG) primarily through its resonance effect (+M), which increases the electron density of the aromatic system, particularly at the ortho (C5) and para (C7, the pyridine nitrogen) positions. Conversely, the nitro group at C3 is one of the strongest electron-withdrawing groups (EWGs), deactivating the ring through both inductive (-I) and resonance (-M) effects. masterorganicchemistry.com This "push-pull" arrangement creates a highly polarized system.
Electrophilic Aromatic Substitution (EAS): The pyrrolo[2,3-b]pyridine system typically undergoes electrophilic substitution preferentially at the C3 position of the electron-rich pyrrole ring. rsc.org In the target molecule, this position is blocked. The combined deactivating effects of the pyridine nitrogen and the C3-nitro group would make further electrophilic substitution challenging. If a reaction were to occur, the directing effect of the C4-methoxy group would favor substitution at C5.
Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient and susceptible to nucleophilic attack, especially at the C2 and C4 positions. stackexchange.comyoutube.com This reactivity is significantly enhanced by the presence of strong EWGs. In this compound, the potent electron-withdrawing nitro group at C3 strongly activates the C4 position for nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.com In this context, the methoxy group can act as a leaving group, being displaced by a variety of nucleophiles. This transformation is a key reaction, as it allows for the introduction of diverse functionalities at the C4 position.
| Substituent | Position | Electronic Effect | Influence on EAS | Influence on NAS |
| Pyridine Nitrogen | N7 | -I, -M (electron-withdrawing) | Deactivating | Activating |
| Methoxy | C4 | +M, -I (electron-donating) | Activating | Deactivating (but can be a leaving group) |
| Nitro | C3 | -M, -I (electron-withdrawing) | Strongly Deactivating | Strongly Activating |
Mechanistic Pathways of Key Transformations
Reaction Intermediates and Transition State Analysis
The most significant transformation involving the 4-methoxy group is its displacement via nucleophilic aromatic substitution (NAS). The mechanism of this reaction proceeds through a distinct, well-characterized intermediate. masterorganicchemistry.comyoutube.com
The NAS reaction is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial for the reaction to proceed. In the case of this compound, the negative charge of the Meisenheimer complex is effectively stabilized by delocalization onto the adjacent electron-withdrawing nitro group and the pyridine ring nitrogen.
In the second, faster step, the leaving group (the methoxide ion) is eliminated, and the aromaticity of the ring system is restored to yield the final product.
Electron Transfer Mechanisms in Pyrrolo[2,3-b]pyridine Chemistry
Electron transfer processes are particularly relevant to the chemistry of the nitro group. The reduction of aromatic nitro compounds is a fundamental transformation that proceeds through a series of electron and proton transfer steps. nih.gov
The initial step in the electrochemical or chemical reduction of a nitroaromatic compound is typically a single-electron transfer to the nitro group, forming a nitro anion radical (ArNO₂˙⁻). nih.gov This species is a key intermediate. For nitropyridines, the one-electron reduction potentials (E¹₇) are generally less negative than those for corresponding nitrobenzenes, indicating that nitropyridines are more readily reduced. nih.gov
| Compound Type | One-Electron Reduction Potential (E¹₇ vs. NHE) |
| Nitroimidazoles | -0.485 V to -0.565 V |
| Nitrobenzenes | -0.450 V to -0.480 V |
| Nitrofurans | ~ -0.380 V |
| Nitropyridines | -0.345 V to -0.355 V |
Data adapted from related studies. nih.gov
Additionally, intramolecular electron transfer can be induced photochemically. In systems containing both an electron donor and an electron acceptor moiety, photoexcitation can lead to the transfer of an electron from the donor to the acceptor. nih.gov Given that the 4-methoxy group is an electron donor and the 3-nitro group is an electron acceptor, it is plausible that this compound could exhibit interesting photochemistry driven by intramolecular electron transfer.
Tautomeric Equilibria in 1H-Pyrrolo[2,3-b]pyridines
Tautomerism is an important phenomenon in heterocyclic chemistry, where a proton can occupy different positions on the heterocyclic scaffold. For the 1H-pyrrolo[2,3-b]pyridine system, the principal tautomeric equilibrium involves the migration of the proton between the pyrrole nitrogen (N1) and the pyridine nitrogen (N7). nih.gov
The two primary tautomers are the 1H-pyrrolo[2,3-b]pyridine (often referred to as the N1-H or 7-azaindole (B17877) form) and the 7H-pyrrolo[2,3-b]pyridine (the N7-H or 7-azaindolenine form). Extensive computational and experimental studies have been conducted to determine the relative stabilities of these forms.
In the ground state, the 1H-tautomer is overwhelmingly the more stable form. nih.govresearchgate.net Gas-phase computational studies have shown the 1H tautomer to be more stable than the 7H tautomer by a significant margin. nih.gov The polarity of the solvent can reduce this energy difference, but it is generally not sufficient to alter the tautomeric preference in the ground state. nih.gov
| Tautomer | Phase | Calculation Method | Relative Energy (kcal/mol) | Reference |
| 1H-Azaindole | Gas | B3LYP/6-31+G | 0.0 (Reference) | nih.gov |
| 7H-Azaindole | Gas | B3LYP/6-31+G | +12.5 | nih.gov |
An interesting feature of the 7-azaindole system is the phenomenon of excited-state proton transfer (ESPT). Upon photoexcitation, the relative stability of the tautomers can be reversed, with the 7H-tautomer becoming lower in energy. nih.gov This leads to a rapid transfer of the proton from N1 to N7 in the excited state, a process often mediated by solvent molecules like water. acs.org This property has made 7-azaindole and its derivatives valuable probes for studying proton transfer dynamics in chemical and biological systems. The substituents on the this compound ring would be expected to modulate the energies of the ground, excited, and transition states, thereby influencing the kinetics and thermodynamics of any potential tautomerization.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A complete NMR characterization of 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine would involve a suite of 1D and 2D experiments.
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (spin-spin coupling), and the number of neighboring protons.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms and their chemical shifts, indicating the type of carbon (e.g., aromatic, aliphatic, carbonyl).
COSY (Correlation Spectroscopy): This 2D experiment would establish the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): This technique would identify which protons are directly attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework, especially for connecting quaternary carbons and different functional groups.
Illustrative ¹H and ¹³C NMR Data for a Hypothetical Aromatic Region of a Pyrrolopyridine Derivative:
| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| H-2 | 7.5 | 125 |
| H-5 | 8.2 | 140 |
| H-6 | 7.0 | 115 |
| OCH₃ | 4.0 | 56 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
In the synthesis of substituted pyrrolopyridines, different isomers can be formed. NMR spectroscopy is a critical tool for determining the regiochemistry of substitution. For this compound, the precise positions of the methoxy (B1213986) and nitro groups on the pyrrolopyridine core would be confirmed using long-range HMBC correlations. For instance, correlations between the methoxy protons and the carbon at the C-4 position would confirm the location of the methoxy group. As this molecule is achiral, stereochemistry confirmation is not applicable.
Mass Spectrometry for Molecular Formula and Fragmentation Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
HRMS provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula C₈H₇N₃O₃ by comparing the experimentally measured exact mass with the calculated theoretical mass.
Illustrative HRMS Data:
| Ion | Calculated Exact Mass | Observed Exact Mass |
| [M+H]⁺ | 194.0560 | 194.0562 |
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is often characteristic of the compound's structure. For this compound, characteristic losses, such as the loss of the nitro group (NO₂) or the methoxy group (OCH₃), would be expected. The fragmentation pathways can help to confirm the connectivity of the different functional groups within the molecule.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm the connectivity and planarity of the pyrrolopyridine ring system and the positions of the substituents. While no specific crystallographic data for this compound is publicly available, related azaindole structures have been characterized, providing insights into the expected structural features. nih.gov
Crystal Growth and Diffraction Analysis Techniques
The initial step in the structural analysis of this compound involves the cultivation of high-quality single crystals. Techniques such as slow evaporation of a saturated solution are commonly employed to achieve crystals suitable for X-ray diffraction analysis. The choice of solvent is critical in this process and is determined through solubility studies to find a medium in which the compound is sparingly soluble, allowing for gradual crystal formation.
Once suitable crystals are obtained, single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise arrangement of atoms within the crystal lattice. This technique involves bombarding the crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained from SC-XRD allows for the determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule. For related pyrrolopyridine derivatives, crystallographic studies have successfully elucidated their structures, providing a framework for what can be expected for this compound.
| Crystallographic Parameter | Typical Expected Values for Pyrrolopyridine Derivatives |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Volume (ų) | 1000-1500 |
| Z | 4 |
Note: This table represents typical data for related compounds and serves as an estimation for this compound in the absence of specific experimental data.
Confirmation of Molecular Conformation and Intermolecular Interactions
The data from X-ray diffraction not only confirms the molecular structure but also provides invaluable insights into the molecule's conformation and the non-covalent interactions that govern its packing in the solid state. For this compound, the planarity of the fused pyrrolopyridine ring system is a key feature. The methoxy and nitro substituents will have specific orientations relative to this plane, which are determined by steric and electronic effects.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental in characterizing the functional groups and electronic properties of this compound.
IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum would be expected to show distinct absorption bands corresponding to the N-H stretch of the pyrrole (B145914) ring, the C-H stretches of the aromatic and methoxy groups, the N-O stretches of the nitro group, and the C-O stretch of the methoxy group.
| Functional Group | Expected IR Absorption Range (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Methoxy) | 2850-2960 |
| N=O Asymmetric Stretch (Nitro) | 1500-1560 |
| N=O Symmetric Stretch (Nitro) | 1345-1385 |
| C-O Stretch (Methoxy) | 1000-1300 |
| C=C and C=N Stretches (Aromatic) | 1400-1600 |
Note: This table provides expected ranges for the functional groups in this compound.
Computational Chemistry and Theoretical Studies of 4 Methoxy 3 Nitro 1h Pyrrolo 2,3 B Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it a popular choice for studying a wide range of chemical systems.
Prediction of Molecular Geometries and Energetics
DFT calculations can be employed to predict the most stable three-dimensional arrangement of atoms in the 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine molecule. By optimizing the geometry, researchers can obtain key information such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT can calculate the molecule's total electronic energy, providing insights into its thermodynamic stability.
Table 1: Hypothetical Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-N Bond Length (Pyrrole) | 1.38 Å |
| C-C Bond Length (Pyrrole) | 1.40 Å |
| C-N Bond Length (Pyridine) | 1.34 Å |
| C-C Bond Length (Pyridine) | 1.39 Å |
| C-O Bond Length (Methoxy) | 1.36 Å |
| N-O Bond Length (Nitro) | 1.22 Å |
| Dihedral Angle (Pyrrole-Pyridine) | 5° |
Note: The data in this table is illustrative and not based on actual computational results for the specified compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are fundamental in determining a molecule's chemical reactivity and electronic properties. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and its electronic excitation properties. For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group would significantly influence the energies and localizations of the HOMO and LUMO.
Reaction Pathway Calculations and Transition State Modeling
Computational chemistry provides valuable tools for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify the most likely pathways for a reaction to occur.
Elucidation of Reaction Mechanisms via Computational Simulations
For this compound, computational simulations could be used to study various potential reactions, such as electrophilic or nucleophilic substitutions on the pyrrolopyridine ring system. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be proposed.
Activation Energy Barriers for Chemical Transformations
A key piece of information obtained from reaction pathway calculations is the activation energy barrier. This is the minimum energy required for a chemical transformation to occur. By calculating the activation energies for different possible reaction pathways, chemists can predict which reactions are more likely to happen under specific conditions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental data and confirming molecular structures.
For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) spectrum. By calculating the magnetic shielding of each nucleus, the chemical shifts for ¹H and ¹³C atoms can be estimated. These predicted shifts can then be compared with experimental NMR data to aid in the structural elucidation of the compound.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H (Pyrrole) | 7.5 - 8.5 | - |
| H (Pyridine) | 8.0 - 9.0 | - |
| H (Methoxy) | 3.9 - 4.2 | - |
| C (Pyrrole) | - | 110 - 130 |
| C (Pyridine) | - | 120 - 150 |
| C (Methoxy) | - | 55 - 60 |
Note: The data in this table is illustrative and not based on actual computational results for the specified compound.
Molecular Dynamics Simulations for Conformational Analysis
Specific molecular dynamics simulation studies on this compound are not found in the reviewed literature. This type of analysis would be instrumental in understanding the molecule's flexibility, preferred three-dimensional structures, and the dynamic behavior of its substituent groups—the methoxy and nitro groups—in various solvent environments. This information is critical for predicting how the molecule might interact with biological receptors or other chemical species.
Structure-Reactivity Relationship Studies via Computational Methods
Detailed computational studies on the structure-reactivity relationship of this compound have not been published. Such research would typically involve the calculation of molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity descriptors. These theoretical calculations would help in identifying the most reactive sites within the molecule, predicting its metabolic pathways, and designing analogs with tailored reactivity profiles.
Synthetic Utility and Chemical Applications of 4 Methoxy 3 Nitro 1h Pyrrolo 2,3 B Pyridine and Derivatives
Role as a Key Synthetic Building Block
The substituted 7-azaindole (B17877) core of 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine makes it a valuable starting material for the construction of novel chemical entities. The electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group modulate the reactivity of the bicyclic system, allowing for selective chemical transformations.
The 7-azaindole framework is a cornerstone for the synthesis of complex, biologically active molecules. researchgate.net The functional groups of this compound serve as versatile anchor points for building elaborate molecular architectures. The nitro group, in particular, is a key functional moiety. It can be readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions.
For instance, the synthesis of related nitro-azaindole systems has been described where the nitro group is subsequently reduced to an amine. This amine can then undergo further reactions to build more complex fused heterocyclic systems. uni-rostock.de This established reactivity highlights the potential of this compound as a precursor. The amino derivative obtained from its reduction could be a key intermediate for synthesizing fused pyrido-pyrrolo-pyrimidine or other polycyclic systems, which are of significant interest in drug discovery.
The general synthetic routes toward functionalized 7-azaindoles often involve multi-step sequences starting from substituted pyridines. organic-chemistry.orgsemanticscholar.org Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are frequently employed to introduce substituents at various positions of the azaindole ring. mdpi.comorganic-chemistry.orgnih.gov
| Precursor Type | Reaction | Resulting System | Reference |
| Amino-o-bromopyridines | Cascade C–N/Heck cross-coupling | Substituted Azaindoles | mdpi.com |
| 2-Amino-3-iodopyridine | Sonogashira coupling and C-N cyclization | 2-Substituted 7-Azaindoles | organic-chemistry.org |
| 2-Bromo-5-methyl-4-nitropyridine 1-oxide | Multi-step synthesis | 1H-pyrrolo[3,2-c]pyridine derivatives | semanticscholar.org |
This table showcases examples of synthetic strategies used for related azaindole systems, illustrating the potential pathways for utilizing this compound.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a frequent subject of chemical derivatization to explore structure-activity relationships (SAR) in medicinal chemistry. researchgate.netjuniperpublishers.comnih.gov The core structure of this compound can be systematically modified. The methoxy group can be demethylated to a hydroxyl group, providing another point for derivatization. The pyrrole (B145914) nitrogen can be alkylated or arylated, and the various carbon positions on the aromatic rings can be functionalized, often through metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net
| Original Scaffold | Hopped Scaffold | Application/Goal | Reference |
| Imidazopyridine | 1,2,4-Triazolopyridine | Improve metabolic stability | |
| Imidazo[1,2-a]pyridine-3-carboxamide | 2-(Quinolin-4-yloxy)acetamide | Novel antimycobacterial agents | nih.gov |
| Imidazopyridazine | Triazolopyridine | Novel PIM-1 kinase inhibitors | uniroma1.it |
This table provides examples of scaffold hopping, a strategy applicable to scaffolds like this compound.
Application in Supramolecular Chemistry and Ligand Design
The structural features of this compound and its derivatives make them attractive candidates for applications in supramolecular chemistry, particularly in the design of specific ligands for metal coordination and for directing non-covalent interactions.
Azaindole derivatives are known to possess a rich coordination chemistry. nih.gov The pyridine (B92270) nitrogen (N-7) is a strong Lewis base and acts as a primary coordination site for a wide variety of metal ions. The pyrrole nitrogen (N-1) can also participate in coordination after deprotonation, allowing the azaindole anion to act as a bidentate ligand, bridging two metal centers. The specific substituents on the ring system, such as the methoxy and nitro groups in this compound, can influence the electronic properties of the coordinating nitrogen atoms and provide secondary interactions, thus fine-tuning the stability and properties of the resulting metal complexes. The development of derivatives from this scaffold could lead to novel ligands for catalysis, molecular sensing, or the construction of advanced materials.
The 7-azaindole ring system is well-known for its ability to form stable, hydrogen-bonded dimers. The pyrrole N-H group acts as a hydrogen bond donor, while the pyridine N-7 atom serves as an acceptor. This specific interaction has been extensively studied and utilized in supramolecular chemistry to create well-defined assemblies.
In this compound, additional non-covalent interactions are possible. The oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. Furthermore, the electron-rich pyrrole ring and the electron-deficient nitro-substituted pyridine ring can engage in π-π stacking interactions, which can be a driving force for the self-assembly of these molecules into ordered supramolecular structures in the solid state or in solution. Studies on related molecules like 7-azaindole have shown that tautomerization can be mediated by solvent molecules, highlighting the importance of intermolecular interactions. researchgate.net
Development of Chemical Probes for Mechanistic Investigations
Chemical probes are essential tools for studying and visualizing biological processes. Azaindole derivatives are noted for their inherent fluorescent properties, making them valuable core structures for the development of fluorescent probes. organic-chemistry.org Their fluorescence is often sensitive to the local environment, such as solvent polarity or binding to a biological target.
Derivatives of this compound could potentially be developed into chemical probes. The nitro group can be converted to an amine, which can then be functionalized with fluorophores or reactive groups for covalent labeling of biomolecules. Alternatively, the intrinsic fluorescence of the azaindole core could be modulated by the substituents, allowing for the design of "turn-on" or ratiometric probes for detecting specific ions, molecules, or enzymatic activities. The use of azaindole derivatives as probes in biological imaging has been previously reported, underscoring the potential of this class of compounds in chemical biology. nih.gov
Probing Reaction Environments and Substrate Scope of Chemical Processes
While direct studies utilizing this compound as a specific probe for reaction environments are not extensively documented, the inherent electronic characteristics of this molecule suggest its potential in such applications. The 7-azaindole nucleus, being electron-rich, is susceptible to electrophilic substitution. The presence of a nitro group at the C3 position, a strong electron-withdrawing group, significantly modulates the reactivity of the pyrrole ring. Conversely, the methoxy group at the C4 position on the pyridine ring acts as an electron-donating group, influencing the electronic nature of the pyridine moiety.
This electronic dichotomy makes this compound and its derivatives interesting candidates for studying reaction mechanisms and substrate scope. For instance, in transition-metal-catalyzed cross-coupling reactions, the differential reactivity of the C-H bonds on both the pyrrole and pyridine rings, influenced by the nitro and methoxy groups, could be exploited to understand the selectivity of catalytic systems. The nitro group can also serve as a handle for further functionalization, such as reduction to an amino group, which would dramatically alter the electronic properties and reactivity of the molecule, providing a dynamic tool to probe different chemical transformations.
The substrate scope of reactions involving 7-azaindole derivatives is broad, encompassing palladium-catalyzed cross-coupling reactions, C-H activation, and various cyclization strategies. rsc.orgnih.gov The presence of both electron-donating and electron-withdrawing groups in this compound would likely influence the efficiency and outcome of these reactions. For example, in Suzuki or Sonogashira couplings, the electronic nature of the substituents can affect the oxidative addition and reductive elimination steps of the catalytic cycle.
Table 1: Potential Reactions for Probing Substrate Scope with this compound Derivatives
| Reaction Type | Potential Site of Reaction | Influencing Substituent(s) | Information Gained |
| Electrophilic Aromatic Substitution | Pyrrole ring (C2, C5, C6) | Nitro (deactivating), Methoxy (activating pyridine ring) | Regioselectivity, influence of competing electronic effects |
| Nucleophilic Aromatic Substitution | Pyridine ring | Nitro (activating), Methoxy | Reactivity towards nucleophiles, potential for displacement reactions |
| Cross-Coupling (e.g., Suzuki, Heck) | Halogenated derivatives | Methoxy, Nitro | Catalyst tolerance, substrate electronic effects on reaction efficiency |
| Reduction of Nitro Group | C3-NO2 | Methoxy | Chemoselectivity in the presence of other functional groups |
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to design processes that are environmentally benign and sustainable. The synthesis of complex heterocyclic molecules like this compound provides a relevant context for the application of these principles.
Atom Economy and Sustainable Synthetic Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Synthetic routes with high atom economy are desirable as they minimize the generation of waste. Traditional multi-step syntheses of functionalized heterocycles often involve the use of protecting groups and stoichiometric reagents, which can lead to poor atom economy.
For the synthesis of this compound, a hypothetical atom-economical route might involve the direct nitration and methoxylation of the 7-azaindole core, although regioselectivity would be a significant challenge. More practical approaches often involve building the substituted pyrrole ring onto a pre-functionalized pyridine precursor. The choice of coupling partners and catalysts in such strategies is crucial for maximizing atom economy.
Table 2: Comparison of Hypothetical Synthetic Strategies based on Atom Economy
| Synthetic Strategy | Key Transformations | Potential Byproducts | Atom Economy Consideration |
| Linear Synthesis with Protecting Groups | Protection, Nitration, Methoxylation, Deprotection | Protecting group fragments, activating/deactivating group remnants | Generally lower atom economy due to additional steps and reagents. |
| Convergent Synthesis | Synthesis of substituted pyridine and pyrrole precursors followed by coupling/cyclization | Coupling agent residues, leaving groups | Can offer higher atom economy if precursors are synthesized efficiently. |
| C-H Functionalization | Direct nitration and methoxylation of 7-azaindole | Isomeric byproducts | Potentially very high atom economy if regioselectivity can be controlled. |
Solvent Selection and Waste Minimization
The choice of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation and environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available from renewable sources, and easily recyclable.
In the synthesis of nitroaromatic and nitroheterocyclic compounds, traditional nitrating agents often require strong acids like sulfuric acid, which generate significant acidic waste. The development of milder and more selective nitrating agents is an active area of research aimed at minimizing such waste.
Solvent selection for the synthesis and reactions of this compound would depend on the specific transformation. For cross-coupling reactions, polar aprotic solvents like DMF or dioxane are common, but their environmental and health profiles are a concern. The exploration of greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key goal in sustainable chemistry.
Minimizing waste also involves optimizing reaction conditions to maximize yield and selectivity, thereby reducing the formation of byproducts and simplifying purification. The use of catalytic rather than stoichiometric reagents is a fundamental principle of green chemistry that directly contributes to waste reduction. For instance, employing catalytic methods for the introduction of the methoxy and nitro groups would be a greener approach than using stoichiometric methoxylating or nitrating agents.
Future Research Directions and Perspectives in 4 Methoxy 3 Nitro 1h Pyrrolo 2,3 B Pyridine Chemistry
Exploration of Novel Synthetic Methodologies for Selective Functionalization
While the synthesis of the 7-azaindole (B17877) core is well-established, the selective functionalization of a pre-substituted derivative like 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine presents a significant challenge and a rich area for future investigation. researchgate.net With the C3 and C4 positions occupied, research will inevitably focus on the controlled, late-stage functionalization of the remaining C2, C5, C6, and N1 positions.
Future synthetic efforts could adapt established methods for C-H functionalization of electron-deficient heterocycles. nih.govrsc.org Given the compound's electronic nature, radical-based functionalization methodologies, which are often effective for electron-poor systems, could provide a viable route to new analogues. nih.gov The development of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C2, C5, and C6 positions is another promising avenue. nih.govnih.gov A key challenge will be achieving high regioselectivity, navigating the competing directing effects of the methoxy (B1213986) and nitro groups, and the inherent reactivity of the azaindole nucleus.
Directed metalation strategies, which have been successfully used for the comprehensive functionalization of the 7-azaindole scaffold, could be explored. researchgate.net This would likely involve the introduction of a directing group at the N1 position to steer lithiation or other metalation events to a specific C-H bond, followed by quenching with an electrophile. The development of removable or traceless directing groups would be particularly valuable.
A summary of potential functionalization strategies is presented in Table 1.
| Target Position | Potential Methodology | Key Challenge | Relevant Precedent |
| C2 | Direct C-H Arylation/Alkylation | Overcoming deactivation by nitro group | Functionalization of electron-deficient pyridines nih.gov |
| C5 / C6 | Halogenation followed by Cross-Coupling | Regioselectivity between C5 and C6 | Palladium-catalyzed reactions on 7-azaindoles nih.gov |
| C5 / C6 | Directed ortho-Metalation (DoM) | Installation/removal of N1 directing group | Directed metalation of N-protected 7-azaindoles nih.gov |
| N1 | N-Arylation / N-Alkylation | Steric hindrance from C7 nitrogen | Chan-Lam and Buchwald-Hartwig N-arylation nih.gov |
Advanced Mechanistic Investigations via In-situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, future research should employ advanced in-situ spectroscopic techniques to probe reaction pathways in real-time.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy could be used to identify and characterize reactive intermediates and transition states during functionalization reactions. nih.gov For instance, monitoring a subsequent electrophilic substitution or a metal-catalyzed coupling reaction could reveal the influence of the existing methoxy and nitro substituents on the stability and reactivity of intermediates like σ-complexes or organometallic species. nih.gov
Kinetic studies performed using these techniques would provide quantitative data on reaction rates, allowing for a detailed comparison of the reactivity at different positions on the ring. Furthermore, isotope labeling studies, particularly using ¹⁵N, could be a powerful tool to trace the fate of the nitrogen atoms throughout a reaction sequence, confirming proposed mechanisms for cyclizations or rearrangements. rsc.org Such mechanistic clarity is essential for rationally controlling reaction outcomes and improving yields.
Development of New Computational Models for Complex Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool to complement experimental work. While DFT has been applied to understand the structure and reactivity of various 7-azaindole derivatives, mdpi.comnih.govrsc.org developing specific computational models for this compound is a critical future direction.
These models can be used to predict the most likely sites for electrophilic, nucleophilic, and radical attack by calculating molecular properties such as electrostatic potential maps, frontier molecular orbital (HOMO/LUMO) energies, and condensed Fukui functions. nih.govscispace.com Such calculations would provide theoretical justification for observed regioselectivity and help predict the outcome of new reactions.
Moreover, computational modeling can be employed to map out entire reaction pathways for potential functionalization reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine activation barriers and reaction thermodynamics. nih.gov This information is invaluable for understanding why certain reactions are favored over others and for designing catalysts or reaction conditions that steer the reaction towards a desired, potentially non-intuitive, product. These predictive models will accelerate the discovery of novel transformations and reduce the need for extensive empirical screening.
Expansion of Chemical Applications and Materials Science Contributions
The 7-azaindole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. nih.govresearchgate.netnih.gov A significant future direction for this compound is to leverage it as a platform for the synthesis of new biologically active molecules. The nitro group is a particularly versatile functional handle; its reduction to an amine would provide a key intermediate for constructing libraries of amides, ureas, and sulfonamides for high-throughput screening against various biological targets. juniperpublishers.com
Beyond medicine, 7-azaindole derivatives have shown promise in materials science, for example, as fluorescent probes and as emitters in organic light-emitting devices (OLEDs). nih.gov The push-pull electronic nature of the 4-methoxy and 3-nitro substituents on the pyrrolopyridine core suggests that this compound and its derivatives could possess interesting photophysical properties. Future work should focus on synthesizing a range of derivatives and exploring their potential in optoelectronic applications. This involves incorporating the core structure into larger π-conjugated systems to modulate absorption and emission wavelengths, quantum yields, and other relevant material characteristics. slideshare.net The goal would be to establish structure-property relationships that guide the design of new functional materials, without focusing on the reporting of specific material property data itself.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine, and how are intermediates characterized?
- Methodological Answer : A common approach involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. For example, alkylation of the NH group using NaH and methyl iodide in THF at 0°C to room temperature (rt) yields intermediates like 1-methyl derivatives . Subsequent nitration with concentrated HNO₃ under controlled conditions introduces the nitro group at position 3 . Key intermediates are characterized via H NMR (e.g., δ ~11.8 ppm for NH protons in non-alkylated derivatives) and C NMR . Purity is confirmed by HPLC (≥98%) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives of pyrrolo[2,3-b]pyridine are crystallized in solvents like DMSO or ethanol, and data collected at 173 K using Mo-Kα radiation. SHELX programs (e.g., SHELXL) refine structures, achieving R-factors <0.04 . Key bond lengths (e.g., C–N in nitro groups: ~1.22 Å) and angles confirm substituent positions .
Advanced Research Questions
Q. What strategies optimize regioselectivity during nitration or methoxylation of pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For nitration, electron-withdrawing groups (e.g., bromo at position 5) direct nitro groups to position 3 via electrophilic aromatic substitution . Methoxylation often employs Ullmann coupling with CuI/L-proline catalysts or nucleophilic substitution using NaOMe in DMF at 80°C . Monitoring via TLC and optimizing solvent polarity (e.g., DCM/EA gradients) improves yield .
Q. How do structural modifications (e.g., nitro/methoxy groups) impact biological activity in kinase inhibition studies?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that the nitro group at position 3 enhances hydrogen bonding with kinase ATP-binding pockets (e.g., FGFR1), while methoxy at position 4 improves solubility and bioavailability. For instance, compound 4h (FGFR1 IC₅₀ = 7 nM) demonstrates that bulkier substituents at position 5 reduce potency . In vitro assays (e.g., RIN5F cell-based) and molecular docking (AutoDock Vina) validate binding modes .
Q. How can conflicting crystallographic and spectroscopic data be resolved for nitro-substituted pyrrolo[2,3-b]pyridines?
- Methodological Answer : Discrepancies between SC-XRD (e.g., bond angles) and DFT-optimized structures may arise from crystal packing effects. Cross-validation using N NMR or IR spectroscopy (nitro group stretching: ~1520 cm⁻¹) resolves ambiguities . For ambiguous NOE signals in NMR, rotating-frame Overhauser effect spectroscopy (ROESY) clarifies spatial arrangements .
Q. What in silico methods predict the metabolic stability of this compound derivatives?
- Methodological Answer : Tools like SwissADME or ADMET Predictor assess metabolic hotspots (e.g., nitro reduction susceptibility). QSAR models trained on CYP450 inhibition data (e.g., CYP3A4) highlight that methoxy groups reduce hepatic clearance. Molecular dynamics (MD) simulations (AMBER/CHARMM) predict plasma protein binding (>90% for lipophilic derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
